2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 537043-04-2
VCID: VC21427939
InChI: InChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25)
SMILES: CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)N1
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.4g/mol

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

CAS No.: 537043-04-2

Cat. No.: VC21427939

Molecular Formula: C19H19N3O3S

Molecular Weight: 369.4g/mol

* For research use only. Not for human or veterinary use.

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione - 537043-04-2

Specification

CAS No. 537043-04-2
Molecular Formula C19H19N3O3S
Molecular Weight 369.4g/mol
IUPAC Name 2-ethylsulfanyl-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25)
Standard InChI Key LQJDFAOTXGUFSU-UHFFFAOYSA-N
Isomeric SMILES CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)O)C(=O)CCC3
SMILES CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)N1
Canonical SMILES CCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)O)C(=O)CCC3

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Basic Properties

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is identified by CAS No. 537043-04-2. This compound has a molecular formula of C19H19N3O3S and a molecular weight of 369.4 g/mol. The molecule features several key structural components that contribute to its unique properties and potential reactivity. The core structure consists of a pyrimidine ring fused to a tetrahydroquinoline moiety, forming the pyrimido[4,5-b]quinoline scaffold. Additional functional groups include an ethylsulfanyl substituent at position 2, a 4-hydroxyphenyl group at position 5, and two carbonyl groups at positions 4 and 6, creating a diketone structure within the pyrimidine portion of the molecule.

Structural Identifiers and Chemical Descriptors

The compound can be precisely identified through various chemical descriptors as detailed in Table 1:

ParameterValue
CAS No.537043-04-2
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
IUPAC Name2-ethylsulfanyl-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Standard InChIInChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25)
Standard InChIKeyLQJDFAOTXGUFSU-UHFFFAOYSA-N
Canonical SMILESCCSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)O)C(=O)CCC3

Table 1: Chemical Identifiers for 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Comparative Analysis with Related Compounds

The pyrimidoquinoline class includes numerous derivatives with structural similarities to 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione. A related compound is 10-(4-Hydroxyphenyl)-2,4-Dioxo-2,3,4,10-Tetrahydropyrimido[4,5-B]quinoline-8-Carbonitrile (PubChem CID: 71818869), which shares the hydroxyphenyl substituent but features a carbonitrile group and different positioning of functional groups . Understanding these structural relationships is crucial for evaluating structure-activity relationships and developing new derivatives with enhanced properties or biological activities.

Synthesis Methodologies

Conventional Synthetic Approaches

The synthesis of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step reactions starting from simpler precursors. Traditional methods often employ condensation reactions of appropriate aldehydes with dimedone and suitable amine derivatives under acidic or basic conditions. These processes frequently include cyclization involving nucleophilic attacks followed by dehydration steps. The synthesis generally follows these principal stages:

  • Preparation of appropriate pyrimidine precursors containing the ethylsulfanyl group

  • Reaction with 4-hydroxybenzaldehyde and dimedone or similar compounds

  • Cyclization to form the tetrahydroquinoline portion of the structure

  • Final purification and isolation of the target compound

Such conventional approaches typically require extended reaction times and may involve heating under reflux conditions, often using solvents such as acetic acid or ethyl alcohol .

Advanced Synthetic Methods

Recent research has focused on developing more efficient synthetic routes for pyrimidoquinoline derivatives using multicomponent reactions . A notable approach involves three-component, one-pot cyclocondensation reactions that combine aminopyrimidinones, dimedone, and aromatic aldehydes through a Mannich-type reaction sequence . This methodology offers several advantages over traditional methods, including shorter reaction times, fewer isolation steps, and often improved yields .

Ultrasound-Assisted Synthesis

A particularly innovative approach for synthesizing pyrimidoquinoline derivatives employs ultrasound-assisted methods . This technique leverages the cavitation phenomenon, which has gained increasing popularity in organic transformations. In a typical procedure, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one or 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one, dimedone, and aromatic aldehydes (such as 4-hydroxybenzaldehyde) are combined in equimolar amounts in an appropriate solvent and subjected to ultrasound irradiation . After completion of the reaction (monitored by thin-layer chromatography), the product is isolated through filtration and recrystallization .

Table 2 compares the different synthetic approaches:

Synthesis MethodKey FeaturesAdvantagesLimitations
Conventional MethodsMulti-step reactions, heating under refluxWell-established procedures, reliableLonger reaction times, higher energy consumption
Multicomponent ReactionsOne-pot synthesis, fewer stepsImproved atom economy, fewer purification stepsMay require optimization for specific substrates
Ultrasound-Assisted SynthesisUse of ultrasonic irradiation, shortened reaction timesEnergy efficient, higher yields, milder conditionsRequires specialized equipment

Table 2: Comparison of Synthesis Methods for Pyrimidoquinoline Derivatives

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is primarily determined by its diverse functional groups. The ethylsulfanyl group can participate in nucleophilic substitution reactions and oxidation processes. The hydroxyl group on the phenyl ring can undergo esterification, etherification, and oxidation reactions. The carbonyl groups at positions 4 and 6 can be involved in typical ketone reactions such as nucleophilic addition and reduction. Additionally, the N-H bonds present in the molecule can participate in various alkylation and acylation reactions.

Applications and Biological Significance

Structure-Activity Relationships

Understanding the structure-activity relationships of pyrimidoquinoline derivatives is crucial for rational drug design . The biological activity of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione may be influenced by several structural features:

  • The pyrimidoquinoline scaffold serves as a privileged structure in medicinal chemistry, potentially interacting with various biological targets

  • The hydroxyl group on the phenyl ring can form hydrogen bonds with amino acid residues in protein targets

  • The ethylsulfanyl group may contribute to binding through hydrophobic interactions

  • The carbonyl groups can act as hydrogen bond acceptors

These structure-activity considerations provide valuable guidance for the development of analogs with optimized properties and enhanced biological activities.

Material Science Applications

Beyond medicinal applications, pyrimidoquinoline derivatives have attracted interest for potential applications in material science . The unique structure of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, with its extended conjugated system and various functional groups, may confer interesting electronic and photophysical properties relevant to organic electronics and photonic materials .

Analytical Characterization

Spectroscopic Identification

The comprehensive characterization of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (1H) and carbon (13C) NMR, provides detailed information about the structural arrangement of atoms and confirms the presence of specific functional groups. Infrared (IR) spectroscopy can identify characteristic absorption bands for functional groups such as hydroxyl, carbonyl, and N-H bonds. Mass spectrometry provides information about the molecular weight and fragmentation pattern, helping to confirm the molecular structure.

Structural Confirmation Methods

The structural confirmation of pyrimidoquinoline derivatives often employs a combination of analytical techniques . X-ray crystallography, when applicable, provides definitive evidence of the three-dimensional structure, including bond lengths, bond angles, and molecular packing arrangements. Chromatographic methods, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are valuable for assessing purity and monitoring reactions during synthesis .

Research Developments and Future Directions

Structure-Based Design Approaches

The development of new pyrimidoquinoline derivatives increasingly employs structure-based design approaches . Computational methods, including molecular modeling and density functional theory (DFT) calculations, provide valuable insights into structure-property relationships and guide the rational design of compounds with optimized properties. These approaches can predict physicochemical properties, potential biological activities, and interactions with specific targets, facilitating the development of compounds with enhanced performance characteristics.

Future Research Opportunities

Future research on 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione and related compounds may explore several promising directions :

  • Development of more selective and efficient synthetic routes

  • Detailed investigation of structure-activity relationships through systematic structural modifications

  • Exploration of specific biological targets and mechanisms of action

  • Investigation of potential applications in materials science, including organic electronics and photonic materials

  • Development of conjugates and hybrid molecules incorporating the pyrimidoquinoline scaffold

These research avenues hold significant potential for expanding the applications and understanding of this interesting class of heterocyclic compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator